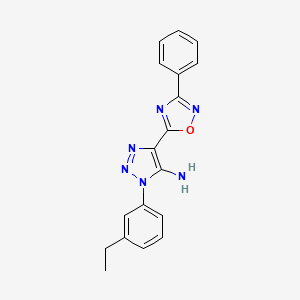
1-(3-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine, commonly referred to as EPOT, is a heterocyclic compound with a unique structure and a wide range of applications in scientific research. EPOT is a versatile compound that can be used for various purposes, such as synthesizing drugs and studying the biochemical and physiological effects of various compounds. EPOT has been widely used in scientific research due to its high efficiency and low cost.
Applications De Recherche Scientifique
EPOT has a wide range of applications in scientific research, including drug synthesis, biochemical and physiological studies, and laboratory experiments. EPOT has been used in the synthesis of various drugs, such as antibiotics, antifungal agents, and anti-inflammatory agents. EPOT has also been used to study the biochemical and physiological effects of various compounds, such as hormones and neurotransmitters. EPOT has also been used in laboratory experiments, such as enzyme assays and cell culture studies.
Mécanisme D'action
The mechanism of action of EPOT is not entirely understood, but it is believed to involve the formation of a covalent bond between the amine group of EPOT and the carboxyl group of a target molecule. This covalent bond allows EPOT to interact with the target molecule and alters its biochemical and physiological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of EPOT are not fully understood, but it has been shown to interact with various molecules, such as hormones, neurotransmitters, and enzymes. EPOT has been shown to affect the activity of various enzymes, including acetylcholinesterase and monoamine oxidase. EPOT has also been shown to affect the release of various hormones, such as adrenaline and noradrenaline.
Avantages Et Limitations Des Expériences En Laboratoire
The use of EPOT in laboratory experiments has several advantages. EPOT is a versatile compound that can be used for a variety of purposes, such as drug synthesis and biochemical and physiological studies. EPOT is also relatively inexpensive and easy to obtain. However, there are some limitations to the use of EPOT in laboratory experiments. EPOT is a relatively unstable compound, and it can easily decompose if not stored properly. EPOT is also toxic and should be handled with care.
Orientations Futures
There are a number of potential future directions for the use of EPOT in scientific research. EPOT could be used to study the biochemical and physiological effects of various compounds, such as hormones and neurotransmitters. EPOT could also be used to study the mechanism of action of various drugs and to develop new drugs. EPOT could also be used to study the effects of various environmental factors, such as temperature and pH, on biochemical and physiological processes. Finally, EPOT could be used to develop new laboratory techniques, such as methods for detecting and quantifying various compounds.
Méthodes De Synthèse
EPOT can be synthesized by a variety of methods, including the classical condensation reaction, the Grignard reaction, and the Suzuki-Miyaura reaction. The classical condensation reaction involves the reaction of an aldehyde, a primary amine, and a secondary amine to form a tertiary amine. The Grignard reaction involves the reaction of a Grignard reagent with an aldehyde or a ketone to form a tertiary amine. The Suzuki-Miyaura reaction involves the reaction of an aryl halide with an aryl boronic acid to form a biaryl.
Propriétés
IUPAC Name |
3-(3-ethylphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c1-2-12-7-6-10-14(11-12)24-16(19)15(21-23-24)18-20-17(22-25-18)13-8-4-3-5-9-13/h3-11H,2,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDUOQNXATZWGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}methyl 2,3-dimethoxybenzoate](/img/structure/B6507310.png)
![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6507316.png)
![N-(2,4-dimethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6507323.png)

![N-(3,4-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B6507331.png)
![2-[(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6507337.png)
![7-tert-butyl-9-hydroxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6507342.png)

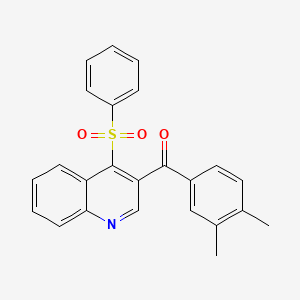
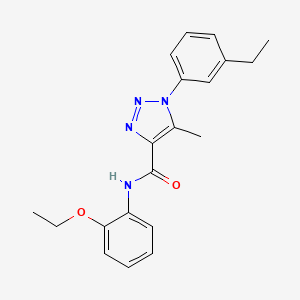
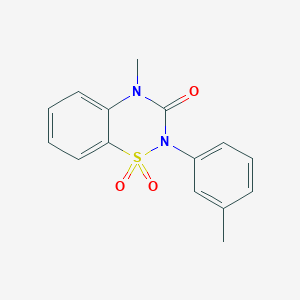
![N-(3,4-dimethylphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6507377.png)
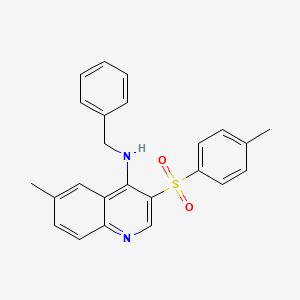
![1-(4-chlorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B6507393.png)